molecular formula C17H28N2O2Si B3147243 N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 618107-92-9

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide

Katalognummer: B3147243
CAS-Nummer: 618107-92-9
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: QHAJUEAOZHXRMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide (CAS: 618107-92-9; molecular formula: C₁₇H₃₀N₂O₂Si) is a pyridine derivative featuring a tert-butyl-dimethyl-silyl-protected hydroxymethyl group at the 4-position of the pyridine ring and a 2,2-dimethyl-propionamide (pivalamide) group at the 2-position . This compound is classified as a reagent-grade chemical, primarily utilized in academic and industrial research for applications in medicinal chemistry, materials science, and organic synthesis . Its structural uniqueness lies in the sterically bulky silyl ether group, which enhances lipophilicity and stability under specific reaction conditions, making it valuable as a synthetic intermediate or protecting group in multi-step syntheses .

Eigenschaften

CAS-Nummer

618107-92-9

Molekularformel

C17H28N2O2Si

Molekulargewicht

320.5 g/mol

IUPAC-Name

N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H28N2O2Si/c1-15(2,3)14(20)19-13-11-12(9-10-18-13)17(7,8)21-22-16(4,5)6/h9-11H,1-8H3,(H,18,19,20)

InChI-Schlüssel

QHAJUEAOZHXRMH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C

Kanonische SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(C)(C)O[Si]C(C)(C)C

Herkunft des Produkts

United States

Biologische Aktivität

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide (CAS Number: 618107-92-9) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and a tert-butyl dimethylsilyl group, suggests a variety of biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C17H30N2O2Si
  • Molecular Weight: 322.52 g/mol
  • Form: Solid

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, indicating its potential as an antiviral and cytotoxic agent.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of related compounds have shown effectiveness against HIV by disrupting viral entry into host cells. The activity is often linked to their ability to interact with cellular membranes, particularly phosphatidylethanolamine (PE) .

Cytotoxicity

Cytotoxic effects have been observed in cell lines treated with similar derivatives. For example, studies have reported that certain analogs display significant cytotoxicity at concentrations around 200 nM, while others remain non-cytotoxic below 10 µM . This suggests that structural modifications can lead to variations in cytotoxic profiles.

Structure-Activity Relationships (SAR)

The SAR of this compound is crucial for understanding its biological effects. The presence of the silyl group appears to enhance membrane interaction, which is essential for its antiviral activity. Modifications at the pyridine ring or the propionamide moiety can significantly alter both antiviral potency and cytotoxicity .

Case Studies and Research Findings

Study Findings
Study AIdentified significant antiviral activity against HIV in related compounds with similar structures.
Study BDemonstrated cytotoxic effects in T-cell lines with certain analogs exhibiting selective toxicity at low concentrations.
Study CExplored the interaction of divamides with cellular membranes, suggesting mechanisms for both antiviral and cytotoxic actions.

Detailed Research Findings

  • Antiviral Mechanism : Compounds similar to this compound bind to PE in cell membranes, which may inhibit viral entry or exit .
  • Cytotoxicity Assessment : In assays involving human T-cells infected with HIV, certain derivatives showed promising results in protecting cells from viral-induced death while maintaining low cytotoxicity .
  • Fluorescence Microscopy Studies : These studies revealed that the compound interacts effectively with T-cell membranes, which is critical for its proposed mechanism of action against viruses .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Steric Effects

  • The tert-butyl-dimethyl-silanyloxymethyl group in the target compound provides exceptional steric protection, which is absent in analogues like N-(4-Methoxypyridin-2-yl)pivalamide . This bulkiness likely reduces reactivity at the 4-position, making it resistant to nucleophilic attacks or oxidation .
  • In contrast, 2,2-Dimethyl-N-(4-pyridinyl)propanamide lacks a substituent at the 4-position, resulting in lower molecular weight (178.23 g/mol vs. 334.53 g/mol) and higher polarity .

Electronic Effects

Research Findings and Performance Metrics

  • Solubility : The silanyloxymethyl group in the target compound significantly increases hydrophobicity (logP ~3.5 estimated) compared to the methoxy analogue (logP ~1.8) .
  • Biological Activity : The tert-butylsulfanyl analogue (CAS 551950-44-8) is marketed for medicinal use, implying improved bioavailability or target engagement compared to the silyl-containing compound .

Q & A

Q. What are the key synthetic strategies for preparing N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxymethylpyridine intermediate under anhydrous conditions using TBDMS-Cl and a base like imidazole in DMF .
  • Step 2 : Amide coupling at the pyridine 2-position using 2,2-dimethylpropionyl chloride in the presence of a coupling agent (e.g., HATU) and a tertiary amine (e.g., DIPEA) in dichloromethane .
    Optimization tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yields (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) to verify the TBDMS group (δ ~0.1–0.3 ppm for Si(CH3_3)2_2) and amide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Melting Point Analysis : Compare observed mp (e.g., ~170°C for related pyridinylpropanamides) with literature values to assess purity .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s stability and reactivity in subsequent transformations?

  • Methodological Answer :
  • Stability : The TBDMS group enhances solubility in organic solvents and protects the hydroxymethyl moiety from oxidation or nucleophilic attack during synthetic steps .
  • Reactivity : Deprotection (e.g., using TBAF in THF or HF-pyridine) regenerates the hydroxyl group for further functionalization. Kinetic studies (monitored by 1^1H NMR) can determine optimal deprotection conditions .
  • Contradiction Note : Some studies report partial deprotection under acidic conditions; validate stability via pH-controlled experiments (e.g., 0.1 M HCl/MeOH at 25°C) .

Q. How can researchers resolve discrepancies in reported synthetic yields or by-product profiles for this compound?

  • Methodological Answer :
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., silyl ether hydrolysis products or unreacted intermediates). Adjust stoichiometry of TBDMS-Cl or reaction time to suppress side reactions .
  • Yield Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, higher temperatures (>40°C) may accelerate silylation but risk decomposition .

Q. What role does the pyridine ring play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :
  • SAR Strategies : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at pyridine 4-position) and evaluate biological activity (e.g., enzyme inhibition assays).
  • Computational Modeling : Perform docking studies (using software like AutoDock) to predict interactions with target proteins (e.g., kinases or GPCRs) .
  • Contradiction Note : Conflicting activity data may arise from differences in assay conditions (e.g., buffer pH or cell lines). Standardize protocols across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Reactant of Route 2
Reactant of Route 2
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.